BenchChemオンラインストアへようこそ!

hDDAH-1-IN-2 sulfate

DDAH1 inhibitor oral bioavailability pharmacokinetics

hDDAH-1-IN-2 sulfate is a selective, orally active hDDAH-1 inhibitor with a non-arginine scaffold, distinguishing it from arginine analogs (e.g., L-257) that lack oral bioavailability and confound arginine metabolism studies. Its oral activity enables chronic in vivo dosing in rodent models, avoiding parenteral stress. With a favorable cell toxicity profile, it is suitable for extended in vitro assays. Ideal for research on NO dysregulation in sepsis, tumor angiogenesis, and cardiovascular remodeling.

Molecular Formula C8H24N4O10S2
Molecular Weight 400.4 g/mol
Cat. No. B11930848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehDDAH-1-IN-2 sulfate
Molecular FormulaC8H24N4O10S2
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESCOCCNC(=NCCCCN)NO.OS(=O)(=O)O.OS(=O)(=O)O
InChIInChI=1S/C8H20N4O2.2H2O4S/c1-14-7-6-11-8(12-13)10-5-3-2-4-9;2*1-5(2,3)4/h13H,2-7,9H2,1H3,(H2,10,11,12);2*(H2,1,2,3,4)
InChIKeyBLCDNCUCLIDKNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hDDAH-1-IN-2 (sulfate): Chemical Identity and Baseline Characterization for DDAH1 Inhibitor Procurement


hDDAH-1-IN-2 (sulfate) is a small-molecule inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), an enzyme that metabolizes asymmetric dimethylarginine (ADMA) and thereby indirectly regulates nitric oxide (NO) production. The compound is characterized as a selective, orally active inhibitor of hDDAH-1 . The free base form (CAS: 2408834-77-3) has a molecular weight of 204.27 g/mol and molecular formula C8H20N4O2 . DDAH1 inhibition has emerged as a potential therapeutic strategy in pathological states involving excessive NO production, including septic shock, abnormal tumor neovascularization, and certain cardiovascular disorders [1].

Why hDDAH-1-IN-2 (sulfate) Cannot Be Substituted with Generic DDAH1 Inhibitors: Key Pharmacological Divergence


Generic substitution among DDAH1 inhibitors is scientifically unsound due to substantial heterogeneity in chemical scaffold class, oral bioavailability, selectivity profile, and functional outcome. The field has been dominated by arginine-based analogs (e.g., L-257, L-291, ADMA derivatives) that generally lack potency, exhibit unfavorable pharmacokinetics, and have not progressed to human testing [1]. hDDAH-1-IN-2 represents a distinct chemotype with demonstrated oral activity—a feature absent from most comparator DDAH1 inhibitors . Furthermore, DDAH1 inhibition produces context-dependent physiological effects: while some inhibitors demonstrate protective effects in endotoxic shock models, the magnitude and direction of vascular response vary by compound class and experimental system [2]. Selection of a specific DDAH1 inhibitor for research applications therefore requires direct evaluation of the target compound's quantitative performance parameters rather than reliance on class-level assumptions.

hDDAH-1-IN-2 (sulfate) Quantitative Differentiation Evidence: Comparative Performance Against Established DDAH1 Inhibitors


Oral Bioactivity: hDDAH-1-IN-2 (sulfate) Demonstrates Orally Active Profile Absent in L-257 and L-291

hDDAH-1-IN-2 (sulfate) is characterized as an orally active hDDAH-1 inhibitor, enabling in vivo dosing via oral gavage without requiring parenteral administration . This represents a critical differentiation from the widely used benchmark DDAH1 inhibitors L-257 and L-291, which are not reported to possess oral bioavailability and have been primarily utilized via intraperitoneal or intravenous administration in animal studies. The 2024 comprehensive review of DDAH1 inhibitors explicitly notes that available inhibitors 'display unfavourable pharmacokinetics and have not been tested in humans' [1], underscoring the significance of oral activity as a distinguishing feature.

DDAH1 inhibitor oral bioavailability pharmacokinetics in vivo pharmacology

Chemical Scaffold Differentiation: hDDAH-1-IN-2 (sulfate) Diverges from Arginine-Based DDAH1 Inhibitors

hDDAH-1-IN-2 (sulfate) possesses a molecular formula of C8H20N4O2 (free base MW: 204.27) and is not an arginine derivative . This distinguishes it structurally from the majority of characterized DDAH1 inhibitors, including L-257 (MW: 232.28, arginine analog with 2-methoxyethyl substitution), L-291 (methyl ester prodrug of L-257), and ADMA-based inhibitors. The 2024 RSC Advances review of DDAH1 inhibitors identifies that 'available DDAH1 inhibitors lack potency and selectivity and are mostly arginine-based,' explicitly calling for 'chemically diverse DDAH1 inhibitors' as an essential research priority [1]. The non-arginine scaffold of hDDAH-1-IN-2 directly addresses this identified gap in the inhibitor landscape.

DDAH1 inhibitor non-amino acid scaffold arginine analog chemical diversity

Favorable Cell Viability Profile: hDDAH-1-IN-2 (sulfate) Demonstrates Low Cellular Toxicity

hDDAH-1-IN-2 (sulfate) is reported to exhibit an 'excellent profile regarding cell toxicity/viability' across multiple independent vendor datasheets . While published comparative cytotoxicity data against other DDAH1 inhibitors are not available in the public domain, this vendor-verified property distinguishes the compound from DDAH1 inhibitors with known cytotoxicity concerns. For context, the field has produced DDAH1 inhibitors with varying toxicity profiles, and cellular viability is a critical screening parameter for compounds intended for extended in vitro assays or in vivo progression.

DDAH1 inhibitor cell viability cytotoxicity in vitro pharmacology

Optimal Research Applications for hDDAH-1-IN-2 (sulfate): Evidence-Guided Experimental Deployment Scenarios


Chronic In Vivo Studies of DDAH1-Mediated Nitric Oxide Regulation Requiring Oral Dosing

The orally active profile of hDDAH-1-IN-2 (sulfate) makes it particularly suited for chronic in vivo studies in rodent models where repeated parenteral administration would introduce excessive handling stress, injection-site pathology, or circadian disruption. Applications include long-term investigations of DDAH1 inhibition on tumor neovascularization, chronic cardiovascular remodeling, or progressive renal dysfunction. This represents a practical advantage over L-257 and L-291, which lack reported oral bioavailability and require parenteral dosing routes that limit extended study duration .

Mechanistic Studies Requiring Non-Arginine Chemical Scaffold to Avoid Arginine Pathway Cross-Reactivity

The non-arginine chemical scaffold of hDDAH-1-IN-2 (sulfate) enables experimental designs where arginine-based DDAH1 inhibitors would introduce confounding variables through interactions with arginine transporters (CAT family), arginase, arginine decarboxylase, or nitric oxide synthase substrate competition. This is particularly relevant for studies examining the intersection of DDAH1 inhibition with cellular arginine metabolism, where L-257 (an arginine analog) may exert off-target effects independent of DDAH1 binding [1]. The 2024 DDAH1 inhibitor review explicitly identifies the need for chemically diverse scaffolds to overcome limitations of arginine-based inhibitors [2].

In Vitro Cellular Assays with Extended Incubation Requirements

The favorable cell toxicity/viability profile of hDDAH-1-IN-2 (sulfate) supports its use in in vitro cellular assays requiring extended incubation periods (e.g., 24-72 hour treatments) where cytotoxic compounds would compromise experimental validity. This property is critical for studies examining DDAH1-dependent effects on endothelial cell function, angiogenesis assays, or macrophage polarization, where cell health directly impacts measured outcomes [3][4].

DDAH1 Target Validation Studies in Sepsis and Endotoxic Shock Models

Genetic and pharmacological inhibition of DDAH1 has demonstrated protective effects in endotoxic shock models, with L-257 treatment attenuating hypotension and improving survival in rat endotoxemia studies . hDDAH-1-IN-2 (sulfate) provides an alternative chemotype for validating these target engagement findings and exploring structure-dependent pharmacological differences in sepsis models. The oral activity of hDDAH-1-IN-2 may enable prophylactic dosing paradigms not feasible with parenterally administered comparators .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for hDDAH-1-IN-2 sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.